Cas no 128813-42-3 (Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine)

Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine is a versatile amine derivative featuring both alkyne and pyridine functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of the terminal alkyne allows for click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating efficient conjugation with biomolecules or polymers. The pyridine moiety enhances coordination properties, enabling its use in ligand design for catalysis or metal-organic frameworks. Its dual functionality offers selectivity in cross-coupling reactions and modular derivatization. The compound’s structural features make it suitable for pharmaceutical research, particularly in developing targeted therapeutics or imaging agents. High purity and stability further ensure reliable performance in synthetic workflows.
Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine structure
128813-42-3 structure
Product name:Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine
CAS No:128813-42-3
MF:C9H10N2
MW:146.1891
MDL:MFCD07411961
CID:1020756
PubChem ID:4724207

Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinemethanamine,N-2-propynyl-(9CI)
    • N-(pyridin-3-ylmethyl)prop-2-yn-1-amine
    • N-2-propyn-1-yl-3-Pyridinemethanamine
    • PROP-2-YN-1-YL(PYRIDIN-3-YLMETHYL)AMINE(WXC08365)
    • DA-46374
    • EN300-71281
    • 128813-42-3
    • AS-64624
    • SCHEMBL15051509
    • (prop-2-yn-1-yl)[(pyridin-3-yl)methyl]amine
    • MFCD07411961
    • CS-0100753
    • W16054
    • AKOS000223639
    • Z90560634
    • prop-2-yn-1-yl(pyridin-3-ylmethyl)amine
    • Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine
    • MDL: MFCD07411961
    • Inchi: InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h1,3-4,6,8,10H,5,7H2
    • InChI Key: AFKRXFQDBKTGKZ-UHFFFAOYSA-N
    • SMILES: C#CCNCC1=CN=CC=C1

Computed Properties

  • Exact Mass: 146.0845
  • Monoisotopic Mass: 146.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.9Ų
  • XLogP3: 0.5

Experimental Properties

  • PSA: 24.92

Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-71281-0.5g
(prop-2-yn-1-yl)[(pyridin-3-yl)methyl]amine
128813-42-3 95%
0.5g
$330.0 2023-05-20
Enamine
EN300-71281-10.0g
(prop-2-yn-1-yl)[(pyridin-3-yl)methyl]amine
128813-42-3 95%
10g
$3354.0 2023-05-20
TRC
P839543-250mg
Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine
128813-42-3
250mg
$ 365.00 2022-06-03
Enamine
EN300-71281-0.25g
(prop-2-yn-1-yl)[(pyridin-3-yl)methyl]amine
128813-42-3 95%
0.25g
$209.0 2023-05-20
eNovation Chemicals LLC
D770605-250mg
3-Pyridinemethanamine,N-2-propynyl-(9CI)
128813-42-3 95%
250mg
$500 2024-06-06
A2B Chem LLC
AE76007-250mg
Prop-2-yn-1-yl(pyridin-3-ylmethyl)amine
128813-42-3 95%
250mg
$286.00 2024-04-20
Aaron
AR00A84Z-500mg
3-Pyridinemethanamine,N-2-propynyl-(9CI)
128813-42-3 95%
500mg
$479.00 2025-01-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1171393-1g
N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine
128813-42-3 95%
1g
¥9893.00 2024-08-09
Aaron
AR00A84Z-100mg
3-Pyridinemethanamine,N-2-propynyl-(9CI)
128813-42-3 95%
100mg
$228.00 2023-12-16
Aaron
AR00A84Z-1g
3-Pyridinemethanamine,N-2-propynyl-(9CI)
128813-42-3 95%
1g
$607.00 2025-01-23

Additional information on Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine

Introduction to Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine (CAS No: 128813-42-3)

Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 128813-42-3, features a unique structural framework that combines a propargyl group with a pyridine-based amine moiety. The molecular architecture of this compound not only makes it a subject of academic interest but also opens up potential avenues for its application in drug discovery and development.

The structural composition of Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine includes a propargyl group (–C≡CH) attached to a pyridine ring, which is further substituted with a methylamine moiety at the 3-position of the pyridine ring. This specific arrangement imparts unique electronic and steric properties to the molecule, making it an attractive candidate for further chemical manipulation and functionalization. The presence of both the propargyl and pyridine functionalities provides multiple sites for chemical reactions, enabling the synthesis of more complex derivatives with tailored properties.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The pyridine core is particularly well-studied due to its prevalence in many bioactive molecules, including pharmaceuticals and agrochemicals. The introduction of additional functional groups, such as the propargyl group in Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine, can enhance the molecule's reactivity and its ability to interact with biological targets. This has led to increased research into understanding the pharmacological properties of such compounds and exploring their potential as lead molecules for drug development.

One of the most compelling aspects of Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine is its versatility in synthetic chemistry. The propargyl group serves as an excellent handle for further functionalization through reactions such as Sonogashira coupling, which allows for the introduction of aryl or vinyl groups at the terminal carbon of the alkyne. Additionally, the pyridine ring can undergo various transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the construction of more intricate molecular structures.

The amine functionality at the 3-position of the pyridine ring also contributes significantly to the compound's chemical behavior. Amines are well-known for their ability to form hydrogen bonds and participate in coordination chemistry, making them valuable motifs in drug design. The specific positioning of this amine group in Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine allows for interactions with biological targets that are mediated through hydrogen bonding or ionic interactions, which can be exploited to modulate biological activity.

Recent studies have begun to explore the potential applications of Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine in medicinal chemistry. Researchers have been particularly interested in its potential as a precursor for synthesizing novel bioactive molecules. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The combination of the propargyl and pyridine moieties provides a scaffold that can be modified to target specific biological pathways, offering hope for developing new therapeutic agents.

The synthesis of Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine itself is an intriguing challenge that has been addressed by several research groups. One common approach involves the reaction of 3-pyridinemethanol with propargyl bromide or propargyl azide under basic conditions, followed by reduction to introduce the amine functionality. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct more complex derivatives from simpler precursors. These synthetic strategies highlight the compound's utility as a building block in organic synthesis.

The pharmacological evaluation of Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine has revealed several interesting properties that warrant further investigation. In vitro studies have shown that this compound can interact with various biological targets, including enzymes and receptors involved in inflammation and cell signaling. These interactions suggest that Prop-2-Yn-1-Yl(pyridin-3-ylmethyl)amine may have therapeutic potential in conditions where these pathways are dysregulated.

Moreover, the compound's ability to undergo further functionalization makes it an attractive candidate for structure-based drug design. By systematically modifying different parts of its molecular structure, researchers can optimize its pharmacological properties and improve its efficacy as a drug candidate. This approach leverages computational modeling and high-throughput screening techniques to identify promising derivatives with enhanced activity and reduced toxicity.

The future prospects for Prop-2-Yn-1-Yl(pyridin-in(3)-ylmethyl)amine are bright, given its unique structural features and synthetic versatility. As more research is conducted into understanding its chemical behavior and biological activity, new applications are likely to emerge. The compound's potential as a lead molecule for drug development underscores its importance in modern medicinal chemistry and highlights the ongoing need for innovative approaches to discovering new therapeutic agents.

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